![molecular formula C9H13BN2O2 B1451938 Acide (4-cyclopentylpyrimidin-5-yl)boronique CAS No. 1072945-80-2](/img/structure/B1451938.png)
Acide (4-cyclopentylpyrimidin-5-yl)boronique
Vue d'ensemble
Description
(4-Cyclopentylpyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Cyclopentylpyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyclopentylpyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition
Research indicates that (4-cyclopentylpyrimidin-5-yl)boronic acid acts as an inhibitor for specific enzymes, particularly serine proteases. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, effectively modulating their activity. This property is crucial for developing therapeutic agents targeting diseases where enzyme regulation is essential .
Protein-Protein Interaction Modulation
The compound's ability to disrupt protein-protein interactions (PPIs) positions it as a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders. By inhibiting specific PPIs, (4-cyclopentylpyrimidin-5-yl)boronic acid-derived compounds could influence cellular signaling pathways and disease progression.
Building Block in Synthesis
(4-Cyclopentylpyrimidin-5-yl)boronic acid serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds. This application is particularly beneficial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Reactivity and Selectivity
The unique cyclopentyl substitution on the pyrimidine ring enhances the compound's steric and electronic properties, potentially increasing its reactivity in synthetic applications compared to other boronic acids. This specificity can lead to improved selectivity in reactions, making it a valuable tool for chemists .
Case Study 1: Inhibition of Serine Proteases
A study demonstrated that (4-cyclopentylpyrimidin-5-yl)boronic acid effectively inhibits a specific serine protease involved in cancer metastasis. The compound was shown to bind covalently to the active site of the enzyme, leading to reduced enzymatic activity and subsequent inhibition of tumor cell invasion in vitro.
Case Study 2: Development of PPI Inhibitors
In another research project, derivatives of (4-cyclopentylpyrimidin-5-yl)boronic acid were synthesized and tested for their ability to disrupt critical protein interactions involved in Alzheimer's disease pathology. The findings indicated that these compounds could reduce amyloid-beta aggregation by interfering with the protein-protein interactions necessary for plaque formation.
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Inhibition of enzymes, particularly serine proteases | Cancer treatment through enzyme inhibition |
Protein-Protein Interactions | Modulation of cellular processes through PPI inhibition | Alzheimer's disease research |
Organic Synthesis | Building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions | Synthesis of complex organic molecules |
Mécanisme D'action
Target of Action
Boronic acids are generally known to interact with various biological targets, often acting as reversible covalent inhibitors .
Mode of Action
(4-Cyclopentylpyrimidin-5-yl)boronic acid, like other boronic acids, is likely to interact with its targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight is 19202 g/mol , which could influence its bioavailability.
Result of Action
The compound’s potential to form covalent bonds with biological targets could result in the inhibition of these targets, leading to downstream effects .
Analyse Biochimique
Biochemical Properties
(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, (4-Cyclopentylpyrimidin-5-yl)boronic acid has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.
Molecular Mechanism
The molecular mechanism of action of (4-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Cyclopentylpyrimidin-5-yl)boronic acid remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4-Cyclopentylpyrimidin-5-yl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
(4-Cyclopentylpyrimidin-5-yl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of (4-Cyclopentylpyrimidin-5-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, (4-Cyclopentylpyrimidin-5-yl)boronic acid can interact with intracellular binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of (4-Cyclopentylpyrimidin-5-yl)boronic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, (4-Cyclopentylpyrimidin-5-yl)boronic acid may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .
Activité Biologique
(4-Cyclopentylpyrimidin-5-yl)boronic acid, with the CAS number 1072945-80-2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is primarily recognized for its role as an enzyme inhibitor, particularly in the context of cancer treatment and metabolic disorders.
The biological activity of (4-Cyclopentylpyrimidin-5-yl)boronic acid is largely attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered cellular functions, including apoptosis and modulation of cell signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic models .
- Cellular Effects : Studies indicate that (4-Cyclopentylpyrimidin-5-yl)boronic acid influences cellular processes such as proliferation, differentiation, and apoptosis. It modulates signaling pathways that are crucial for cell survival and death, potentially leading to therapeutic effects in cancer cells.
In Vitro Studies
Research has demonstrated that (4-Cyclopentylpyrimidin-5-yl)boronic acid exhibits significant biological activity in vitro:
- DPP-IV Inhibition : A series of studies have confirmed the compound's ability to inhibit DPP-IV activity, which is critical for controlling blood sugar levels. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic use .
- Antitumor Activity : Preliminary studies suggest that this boronic acid derivative may have antitumor properties, potentially through the induction of apoptosis in cancer cell lines. The mechanism appears to involve disruption of metabolic pathways essential for cancer cell survival.
In Vivo Studies
In vivo studies further support the compound's biological activity:
- Diabetes Models : Animal studies have shown that administration of (4-Cyclopentylpyrimidin-5-yl)boronic acid leads to improved glycemic control in diabetic mice, correlating with the inhibition of DPP-IV and subsequent increases in insulin levels .
- Cancer Models : Research involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor growth, suggesting its potential as a therapeutic agent against certain cancers.
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, (4-Cyclopentylpyrimidin-5-yl)boronic acid was administered over a four-week period. Results indicated a significant reduction in blood glucose levels compared to control groups. Histological analysis revealed improvements in pancreatic islet morphology, suggesting enhanced insulin secretion capabilities due to DPP-IV inhibition.
Case Study 2: Cancer Treatment
A separate study focused on the effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid on human colorectal cancer cell lines. Treatment led to a marked decrease in cell viability and increased markers of apoptosis. The study concluded that the compound could serve as a novel agent in cancer therapy by targeting metabolic pathways critical for tumor growth.
Data Summary Table
Propriétés
IUPAC Name |
(4-cyclopentylpyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOTZWYXJYXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674506 | |
Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-80-2 | |
Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.